molecular formula C19H20N4O B2744868 N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879918-77-1

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B2744868
CAS No.: 879918-77-1
M. Wt: 320.396
InChI Key: GJUTYBQZKPNCFY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its quinoline and pyridine moieties, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is DNA. It acts as a DNA-intercalating agent . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid clearance of radioactivity (parent drug and metabolites) from blood and major organs. It also shows rapid hepatobiliary clearance and renal excretion . The bioavailability of this compound may be influenced by these factors.

Result of Action

The result of the compound’s action is cytotoxicity in various cell lines. It has been found to be cytotoxic in in vitro assays with an IC 50 of 1.4–1.8 μm, 0.4–0.6 μm, 1.3–1.6 μm, and 24–36 μm, respectively, in HT29, U87MG, and A375M cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-quinolinecarboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.

    Medicine: Explored for its antitumor properties, particularly in the treatment of solid tumors such as lung adenocarcinoma.

    Industry: Utilized in the development of photoinitiators for polymerization reactions under LED light.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another DNA intercalator with similar antitumor properties.

    Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.

    Amsacrine: An antineoplastic agent that intercalates into DNA and inhibits topoisomerase II.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its dual functionality, combining the properties of both quinoline and pyridine rings. This dual functionality enhances its ability to interact with biological targets and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUTYBQZKPNCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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